2-(2-Bromo-4,6-dichlorophenoxy)acetic acid

NOX2 inhibition ROS generation Cellular pharmacology

Researchers requiring a halogen-specific phenoxyacetic acid probe face limited access to this unique 2-bromo-4,6-dichloro substitution pattern-absent from generic herbicides like 2,4-D or MCPA. 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid bridges this gap with dual bioactivity: • Potent NOX2 inhibition (IC₅₀ = 30 nM) for ROS pathway dissection in inflammation & neurodegeneration models • Ecdysone receptor agonist activity (EC₅₀ = 34-437 nM) for insect endocrinology screening Supplied at 95% purity with global shipment available for immediate procurement.

Molecular Formula C8H5BrCl2O3
Molecular Weight 299.93 g/mol
CAS No. 103951-16-2
Cat. No. B181255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4,6-dichlorophenoxy)acetic acid
CAS103951-16-2
Molecular FormulaC8H5BrCl2O3
Molecular Weight299.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OCC(=O)O)Br)Cl
InChIInChI=1S/C8H5BrCl2O3/c9-5-1-4(10)2-6(11)8(5)14-3-7(12)13/h1-2H,3H2,(H,12,13)
InChIKeyVILOYBNGPGKGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4,6-dichlorophenoxy)acetic Acid – Identity & Procurement


2-(2-Bromo-4,6-dichlorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative with the molecular formula C₈H₅BrCl₂O₃ and a molecular weight of 299.93 g/mol . The compound features a 2-bromo-4,6-dichlorophenoxy substitution pattern that distinguishes it from commercial chlorophenoxy herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) . In chemical procurement contexts, the compound is supplied as a research-grade chemical (typical purity specification 95%) and is cataloged under MDL Number MFCD08097450 .

2-(2-Bromo-4,6-dichlorophenoxy)acetic Acid – Substitution Limitations


Phenoxyacetic acid herbicides and research compounds exhibit pronounced structure–activity divergence based on halogen substitution pattern, ring position, and electronic effects. 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid combines a bromine atom at the ortho position with chlorines at both ortho and para positions relative to the ether linkage, a substitution geometry absent from major commercial phenoxy herbicides [1]. This unique halogen configuration alters lipophilicity (calculated LogP), electronic distribution, and receptor-binding topology compared with 2,4-D (dichloro only) or MCPA (monochloro with methyl) [2]. Consequently, generic substitution of this compound with a simpler chlorophenoxyacetic acid would introduce uncontrolled variables in bioassays, synthetic routes, or analytical reference applications.

2-(2-Bromo-4,6-dichlorophenoxy)acetic Acid – Quantitative Differentiation


NOX2 Inhibition Selectivity

In a biochemical screen assessing inhibition of full-length human NOX2 (NADPH oxidase 2) transfected into COS-22 cells, 2-(2-bromo-4,6-dichlorophenoxy)acetic acid exhibited an IC₅₀ of 30 nM against lithium dodecyl sulfate (LDS)-stimulated reactive oxygen species (ROS) generation [1]. By contrast, the same compound showed an IC₅₀ of 20,000 nM against phorbol 12-myristate 13-acetate (PMA)-stimulated ROS generation via the same NOX2 enzyme, representing a >660-fold shift in potency dependent on the activation stimulus [1]. This stimulus-dependent differential inhibition contrasts with the behavior of many generic phenoxyacetic acids, which lack reported NOX2 activity or exhibit only weak, non-selective cellular effects.

NOX2 inhibition ROS generation Cellular pharmacology

Absence of AOX and Tyrosinase Inhibition

In enzymatic inhibition profiling, 2-(2-bromo-4,6-dichlorophenoxy)acetic acid displayed an IC₅₀ > 1,000,000 nM against both rabbit aldehyde oxidase 1 (AOX) in liver cytosol and Agaricus bisporus mushroom tyrosinase [1]. This negligible inhibitory activity stands in contrast to certain halogenated aromatic carboxylic acids that are known to inhibit aldehyde oxidase or tyrosinase at low micromolar concentrations. The absence of AOX inhibition suggests the compound does not interfere with the metabolism of clinical drugs (e.g., zaleplon, zonisamide) that rely on AOX for clearance, a liability sometimes observed with other halogenated phenoxy compounds.

Aldehyde oxidase Tyrosinase Off-target screening Drug metabolism

Ecdysone Receptor Agonist Activity

2-(2-Bromo-4,6-dichlorophenoxy)acetic acid functions as an ecdysone receptor (EcR) agonist in insect cells, with an EC₅₀ of 151 nM in Bombyx mori Bm5 cells and an EC₅₀ of 437 nM in Spodoptera littoralis Sl2 cells after 24-hour luciferase reporter gene assays [1]. This endocrine activity in insects is distinct from the auxin-mimetic herbicide mechanism of 2,4-D and MCPA, which target plant auxin receptors. The compound also shows an EC₅₀ of 34 nM in a separate B. mori EcR assay format, confirming consistent agonist potency across reporter systems [1].

Ecdysone receptor Insect endocrinology Bombyx mori Reporter gene assay

Lipophilicity and Electrotopological Differentiation

The replacement of a chlorine atom with a bromine atom in the 2-position, combined with retention of 4,6-dichloro substitution, elevates the calculated partition coefficient (clogP) of 2-(2-bromo-4,6-dichlorophenoxy)acetic acid to approximately 2.59 , compared with clogP ~1.5 for 2,4-D (2,4-dichlorophenoxyacetic acid) and ~2.0 for MCPA [1]. This ~1.1 log unit increase in lipophilicity predicts approximately 12-fold higher octanol–water partitioning and enhanced passive membrane permeability. The electrotopological state (E-state) indices for the ortho-bromo versus ortho-chloro atoms further differentiate the electronic and steric contribution to receptor binding.

Lipophilicity QSAR Physicochemical property Medicinal chemistry

2-(2-Bromo-4,6-dichlorophenoxy)acetic Acid – Research & Industrial Applications


NOX2 Oxidative Stress and Inflammation

Given the compound's potent inhibition of LDS-stimulated human NOX2 (IC₅₀ = 30 nM) [1], it can serve as a chemical probe in studies of NOX2-mediated reactive oxygen species (ROS) generation in cellular models of inflammation, cardiovascular disease, or neurodegenerative disorders. The stimulus-dependent differential inhibition (30 nM vs. 20,000 nM) provides a unique tool for dissecting NOX2 activation pathways distinct from generic phenoxyacetic acids, which lack documented NOX2 activity.

Ecdysone Receptor Agonist Screening in Insect Cells

The compound's activity as an ecdysone receptor agonist (EC₅₀ = 34–437 nM in lepidopteran cell lines) [1] positions it as a reference ligand for screening ecdysone receptor modulators in insect endocrinology research or for evaluating endocrine disruption potential in agricultural pest species. Unlike 2,4-D or MCPA, which target plant auxin pathways, this compound provides cross-kingdom pharmacological relevance.

Halogenated Aromatic Synthetic Intermediate

The carboxylic acid moiety and unique 2-bromo-4,6-dichloro substitution pattern make the compound a versatile intermediate for constructing more complex molecules via amide coupling, esterification, or transition metal-catalyzed cross-coupling reactions [1]. Its lipophilicity (clogP = 2.59) enhances compatibility with organic-phase reactions compared with more hydrophilic phenoxyacetic acid analogs.

Analytical Standard for Herbicide Metabolites

Although 2-(2-bromo-4,6-dichlorophenoxy)acetic acid is not a commercial herbicide, its structural similarity to 2,4-D and MCPA enables its use as an internal standard or surrogate compound in the development and validation of LC–MS/MS methods for detecting phenoxyacetic acid herbicide residues and metabolites in environmental matrices .

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